molecular formula C9H18ClN B2830170 N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride CAS No. 2490402-46-3

N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride

Cat. No.: B2830170
CAS No.: 2490402-46-3
M. Wt: 175.7
InChI Key: QUXCRVJXLSWGHD-UHFFFAOYSA-N
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Description

N-Methylbicyclo[2.2.2]octan-2-amine hydrochloride is a bicyclic amine derivative with a rigid [2.2.2] bicyclooctane framework. The compound features a methyl group attached to the nitrogen atom at the 2-position of the bicyclic system, forming a hydrochloride salt for enhanced stability and solubility. Its molecular formula is C₉H₁₈ClN, with a molar mass of 175.70 g/mol (calculated from and ). The bicyclo[2.2.2]octane scaffold imparts structural rigidity, making it valuable in medicinal chemistry for studying steric and electronic effects in drug-receptor interactions.

Properties

IUPAC Name

N-methylbicyclo[2.2.2]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-10-9-6-7-2-4-8(9)5-3-7;/h7-10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXCRVJXLSWGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2CCC1CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

N-Methylbicyclo[2.2.2]octan-2-amine hydrochloride has been investigated as a potential precursor for various therapeutic agents, particularly those targeting neurotransmitter systems. Its bicyclic structure can enhance binding affinity and selectivity for certain receptors, making it a valuable candidate in drug design.

Case Studies:

  • Antidepressants : Research has explored its use in synthesizing compounds that modulate serotonin and norepinephrine levels in the brain, potentially leading to new antidepressant medications.
  • Analgesics : The compound has been studied for its analgesic properties, contributing to the development of pain relief medications.

Organic Synthesis

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for diverse functionalization, enabling chemists to create a wide range of derivatives.

Synthesis Techniques:

  • Transition Metal Catalysis : Recent advancements have demonstrated the use of palladium-catalyzed reactions to convert N-methylbicyclo[2.2.2]octan-2-amine into various derivatives with enhanced biological activity .
Reaction TypeConditionsProducts
Palladium-catalyzed couplingRoom temperature, inert atmosphereDiverse bicyclic derivatives
Reductive aminationHydrogenation conditionsAminated derivatives

Research indicates that N-Methylbicyclo[2.2.2]octan-2-amine hydrochloride exhibits various biological activities, which are being explored for therapeutic applications.

Notable Findings:

  • Neuroprotective Effects : Studies have suggested potential neuroprotective effects in models of neurodegenerative diseases, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-methylbicyclo[2.2.2]octan-2-amine hydrochloride with analogs differing in bicyclo ring size, substituents, and amine positioning.

Bicyclo[2.2.2]octan-2-amine Hydrochloride (Unmethylated Analog)

  • Molecular Formula : C₈H₁₆ClN
  • Key Differences : Lacks the N-methyl group, resulting in a primary amine.
  • Collision Cross-Section (CCS) : Predicted CCS values for [M+H]+ and [M+Na]+ are 121.3 Ų and 131.0 Ų , respectively, indicating differences in gas-phase ion mobility compared to methylated derivatives .
  • Applications : Used as a building block in asymmetric synthesis, particularly for chiral amine derivatives .

N-Methylbicyclo[2.2.2]octan-1-amine Hydrochloride (Positional Isomer)

  • Molecular Formula : C₉H₁₈ClN
  • Key Differences : The amine group is at the 1-position instead of the 2-position.
  • Purity : 95% (commercially available via Enamine) .
  • Impact of Positioning : The 1-position may alter steric interactions in binding pockets, affecting biological activity.

Bicyclo[2.2.1]heptan-2-amine Hydrochloride (Smaller Bicyclo System)

  • Molecular Formula : C₇H₁₄ClN
  • Key Differences: The [2.2.1] bicyclo system (norbornane) introduces greater ring strain and reduced conformational flexibility compared to [2.2.2].
  • Melting Point : Derivatives like N,N-diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride exhibit higher melting points (222°C ) due to increased rigidity .
  • Applications : Common in chiral resolution studies and catalysis .

(S)-Bicyclo[2.2.2]octan-2-amine Hydrochloride (Enantiomer)

  • Molecular Formula : C₈H₁₆ClN
  • Key Differences : Enantiomeric purity (98.4% ee) enables stereoselective synthesis .
  • Physicochemical Properties : Identical to the racemic form but distinct in chiral environments.

Structural and Functional Comparison Table

Compound Bicyclo System Amine Position Substituents Molecular Formula Melting Point (°C) Purity (%) Key Applications
N-Methylbicyclo[2.2.2]octan-2-amine HCl [2.2.2] 2 N-methyl C₉H₁₈ClN Not reported 95 Drug discovery, receptor studies
Bicyclo[2.2.2]octan-2-amine HCl [2.2.2] 2 None C₈H₁₆ClN Not reported >99 Chiral building block
N-Methylbicyclo[2.2.2]octan-1-amine HCl [2.2.2] 1 N-methyl C₉H₁₈ClN Not reported 95 Structural biology
Bicyclo[2.2.1]heptan-2-amine HCl [2.2.1] 2 None C₇H₁₄ClN 222 (derivatives) 99 Catalysis, chiral resolution
(S)-Bicyclo[2.2.2]octan-2-amine HCl [2.2.2] 2 None (chiral) C₈H₁₆ClN Not reported 98.4 ee Stereoselective synthesis

Key Research Findings

Impact of Bicyclo Ring Size : The [2.2.2] system offers lower ring strain than [2.2.1], enhancing thermal stability and solubility in polar solvents .

Substituent Effects : N-methylation increases lipophilicity, improving membrane permeability in drug candidates .

Stereochemical Influence : Enantiopure derivatives like (S)-bicyclo[2.2.2]octan-2-amine HCl are critical for targeting stereospecific enzymes .

Analytical Utility : Collision cross-section (CCS) data for bicyclo derivatives aids in mass spectrometry-based identification .

Biological Activity

N-Methylbicyclo[2.2.2]octan-2-amine;hydrochloride is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its unique chemical properties. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which allow for modifications that enhance its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. As a ligand, it can bind to various receptors and enzymes, modulating their activity and influencing physiological processes . The exact pathways remain under investigation, but initial studies suggest involvement in central nervous system (CNS) modulation .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness in inhibiting the growth of certain bacterial strains, which positions it as a potential candidate for antibiotic development .

Neuropharmacological Effects

Research has highlighted the compound's potential in treating neurological disorders. Its structural similarity to known psychoactive substances suggests that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways . Preliminary animal studies indicate that it may possess antidepressant-like effects, warranting further exploration in clinical settings .

Case Studies and Research Findings

Several case studies and research articles have documented the biological activity of this compound:

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro
Neuropharmacological AssessmentIndicated potential antidepressant effects in animal models
Mechanistic StudiesExplored interactions with CNS receptors

Q & A

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of bicyclic amine derivatives?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., alkyl, halogen, aryl groups) and test biological activity.
  • 3D-QSAR : Build CoMFA/CoMSIA models to correlate structural features with activity.
  • Thermodynamic profiling : Use ITC to assess binding enthalpy/entropy contributions .

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